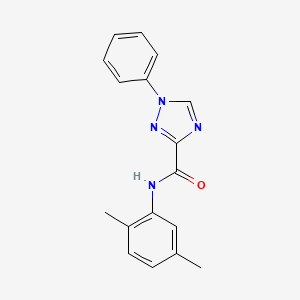![molecular formula C16H26N4O4S B4237714 (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4237714.png)
(2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine
Vue d'ensemble
Description
(2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as compound A, is a small molecule drug that has been of interest to scientists due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine A is not fully understood. However, it is thought to act through the modulation of various signaling pathways involved in inflammation, pain, and tumor growth. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. In addition, it has been shown to inhibit the growth of tumor cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine A is its relatively simple synthesis method, which makes it accessible for laboratory experiments. In addition, its potential therapeutic properties make it a promising candidate for further research. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine A. One direction is to further investigate its potential therapeutic properties in various disease models. Another direction is to study its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Conclusion:
In conclusion, (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine A is a small molecule drug that has shown potential therapeutic properties in preclinical studies. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
Compound A has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in preclinical studies. In addition, it has been investigated for its potential use in the treatment of central nervous system disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-16(2,3)12-17-14-11-13(5-6-15(14)20(21)22)18-7-9-19(10-8-18)25(4,23)24/h5-6,11,17H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQBKWLAEFLWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)
![3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237660.png)
![ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)
![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)


![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4237690.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4237701.png)
![ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4237725.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4237726.png)
![2-[(3-bromo-5-ethoxy-4-isopropoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4237727.png)
![3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237734.png)